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An In-Depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide (PubChem CID

532114)

Executive Summary
In the landscape of rational drug design and chemical biology, N-(2,5-
dimethoxyphenyl)hexanamide (PubChem CID 532114) serves as a highly specialized

molecular building block and pharmacological probe[1][2]. Combining the electron-rich,

receptor-anchoring properties of a 2,5-dimethoxyphenyl ring with the tunable lipophilicity of a

hexanamide tail, this compound provides a versatile scaffold for developing novel therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical

identifiers, offering an authoritative deep dive into its physicochemical profiling, mechanistic

rationale, synthetic workflows, and biological screening protocols.

Physicochemical Profiling & Structural Rationale
To effectively utilize N-(2,5-dimethoxyphenyl)hexanamide in biological assays or synthetic

pipelines, one must first understand how its physical properties dictate its molecular behavior.
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The compound features a predicted XLogP of 3.2, placing it in the optimal "Lipinski-compliant"

range for passive membrane permeability[1].

Mechanistic Causality:

The Hexanamide Tail: The six-carbon aliphatic chain acts as a hydrophobic vector. In

biological systems, this tail facilitates insertion into lipid bilayers or occupation of deep,

hydrophobic enzymatic pockets (such as the tubular active sites of Histone Deacetylases, or

HDACs)[3].

The 2,5-Dimethoxyphenyl Ring: The methoxy groups at the ortho and meta positions

(relative to the unsubstituted carbons) create a highly specific steric and electronic

environment. This moiety is a well-documented pharmacophore in neuroactive compounds

(e.g., modulating AMPA and 5-HT receptors), where the oxygen atoms participate in critical

hydrogen-bonding interactions with receptor allosteric sites[4].

Table 1: Quantitative Physicochemical Data

Property Value Source / Methodology

PubChem CID 532114 PubChemLite[1]

IUPAC Name
N-(2,5-

dimethoxyphenyl)hexanamide
Computed by LexiChem

Molecular Formula C14H21NO3 PubChemLite[1]

Molecular Weight 251.32 g/mol PubChemLite[1]

Monoisotopic Mass 251.15215 Da PubChemLite[1]

Predicted XLogP 3.2 Computed by XLogP3[1]

Predicted CCS ([M+H]+) 159.1 Å² Computed by CCSbase[1]

CAS Registry Number 303092-25-3 Chemical Vendors

Synthetic Workflow: Amide Coupling Protocol
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The synthesis of N-(2,5-dimethoxyphenyl)hexanamide relies on the nucleophilic acyl

substitution between 2,5-dimethoxyaniline and hexanoyl chloride. The following protocol is

designed as a self-validating system to ensure maximum yield and purity.

2,5-Dimethoxyaniline
(Nucleophile)

Hexanoyl Chloride
(Electrophile)

DCM / Et3N
(0°C to RT, 4h)

Aqueous Workup
(1N HCl, NaHCO3, Brine)

 Quench & Extract

N-(2,5-dimethoxyphenyl)hexanamide
(Target: CID 532114)

 Purify (Silica Gel)

AB

Click to download full resolution via product page

Synthetic workflow for N-(2,5-dimethoxyphenyl)hexanamide.
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Step-by-Step Methodology:
Preparation & Inert Atmosphere: Dissolve 2,5-dimethoxyaniline (1.0 eq) in anhydrous

dichloromethane (DCM) under an argon atmosphere.

Causality: Argon prevents the oxidation of the electron-rich aniline, while anhydrous DCM

avoids the competitive hydrolysis of the highly reactive electrophile (hexanoyl chloride).

Base Addition: Add triethylamine (Et3N, 1.5 eq) to the stirring solution.

Causality: Et3N acts as an acid scavenger. Without it, the HCl generated during the

reaction would protonate the unreacted 2,5-dimethoxyaniline. A protonated amine is non-

nucleophilic, which would stall the reaction at a maximum of 50% conversion.

Electrophile Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise add

hexanoyl chloride (1.1 eq).

Causality: The acylation is highly exothermic. Dropwise addition at 0°C controls the

reaction kinetics, preventing thermal degradation and the formation of di-acylated side

products.

Self-Validating Reaction Monitoring: Allow the mixture to warm to room temperature over 4

hours. Do not proceed to workup until Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3)

shows the complete disappearance of the UV-active aniline spot (Rf ~0.4) and the

emergence of the product spot (Rf ~0.6). Confirm via LC-MS (target m/z 252.15 [M+H]+)[1].

Premature quenching leads to inseparable aniline-amide mixtures.

Workup: Quench the reaction with 1N aqueous HCl to remove excess Et3N. Wash the

organic layer with saturated NaHCO3 (to neutralize residual acid) and brine. Dry over

anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash

chromatography.

Biological Screening & Assay Protocols
Hexanamide derivatives and 2,5-dimethoxyphenyl compounds exhibit a broad spectrum of

biological activities, including antimicrobial efficacy (via glucose dehydrogenase inhibition)[5],

HDAC inhibition in colorectal cancer models[3], and neuroprotective receptor modulation[4]. To
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evaluate the cytotoxicity and therapeutic window of CID 532114, an in vitro MTT viability assay

on HCT-116 (human colorectal carcinoma) cells is the gold standard[6].

Compound Library
(CID 532114 & Analogs)

Receptor Binding Assay
(e.g., AMPAR Modulators)

Enzyme Inhibition Assay
(e.g., HDAC, Glucose Dehydrogenase)

Hit Identification
(IC50 / Ki Determination)

In Vitro Cytotoxicity
(MTT Assay on HCT-116)

 Select Hits

Lead Optimization
(SAR Analysis)

 Viability > 80%
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Biological screening and SAR optimization workflow for hexanamide derivatives.

Step-by-Step MTT Cytotoxicity Protocol:
Cell Seeding: Seed HCT-116 cells in a 96-well microtiter plate at a density of 5 × 10³

cells/well in 100 μL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate

for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

Causality: This 24-hour window allows the cells to adhere to the plastic substrate and re-

enter the logarithmic phase of growth, ensuring they are metabolically active before drug

exposure.

Compound Treatment: Prepare a 10 mM stock solution of N-(2,5-
dimethoxyphenyl)hexanamide in cell-culture grade DMSO. Dilute serially in media to

achieve final well concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO

concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat the

cells for 48 hours.

MTT Addition (Self-Validation): Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours.

Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes,

which cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble purple

formazan crystals. A lack of color change is a direct, visual self-validation of cell death or

metabolic stasis.

Solubilization & Quantification: Carefully aspirate the culture media without disturbing the

crystal layer at the bottom of the wells. Add 150 μL of DMSO to each well to solubilize the

formazan. Measure the optical density (absorbance) at 570 nm using a microplate reader.

Calculate the IC50 using non-linear regression analysis against a vehicle-treated control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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